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molecular formula C14H14ClNO B8329946 3-(4-Chlorophenoxy-methyl)-benzylamine

3-(4-Chlorophenoxy-methyl)-benzylamine

Cat. No. B8329946
M. Wt: 247.72 g/mol
InChI Key: DSNDUCUSCZRRJT-UHFFFAOYSA-N
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Patent
US08450348B2

Procedure details

2-[3-(4-Chloro-phenoxymethyl)-benzyl]-phthalimide (345 mg, 0.91 mmol) and hydrazine hydrate (0.27 mL, 4.5 mmol) were dissolved in THF (2.5 mL) and EtOH (2.5 mL). The mixture was heated to reflux for 17 h, cooled to r.t. and evaporated to dryness. The residue was suspended in THF (6 mL). The precipitate was filtered and washed with THF (4×3 mL). The filtrate was evaporated to dryness to give the title compound, pure enough for further reactions.
Name
2-[3-(4-Chloro-phenoxymethyl)-benzyl]-phthalimide
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([O:6][CH2:7][C:8]2[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=2)[CH2:11]C23C=CC=CC2C(NC3=O)=O)=[CH:4][CH:3]=1.O.[NH2:29]N>C1COCC1.CCO>[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([O:6][CH2:7][C:8]2[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=2)[CH2:11][NH2:29])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-Chloro-phenoxymethyl)-benzyl]-phthalimide
Quantity
345 mg
Type
reactant
Smiles
ClC1=CC=C(OCC=2C=C(CC34C(C(=O)NC3=O)C=CC=C4)C=CC2)C=C1
Name
Quantity
0.27 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with THF (4×3 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC=2C=C(CN)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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